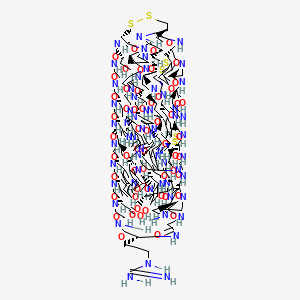

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH

Description

Anemonia sulcata. This compound is a peptide toxin that acts as a specific inhibitor of potassium channels, particularly targeting the Kv3.4 channel . H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has garnered significant interest due to its potential neuroprotective effects and its ability to modulate ion channels .

Properties

Molecular Formula |

C210H297N57O56S6 |

|---|---|

Molecular Weight |

4708.37 |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,2aS,5aS,6R,9S,11aS,12R,14aS,15S,17aS,21S,22aR,27S,33S,39S,42S,45S,48S,51S,54S,60S,63R,69S,78S,84S,87S,90S,93S,96R,99S)-2a,21-bis(4-aminobutyl)-14a,93-bis(2-amino-2-oxoethyl)-6-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-9-benzyl-17a,48-bis[(2S)-butan-2-yl]-33,54-bis(3-carbamimidamidopropyl)-39-(carboxymethyl)-60,87-bis[(1R)-1-hydroxyethyl]-15,90-bis(hydroxymethyl)-78,84,99-tris[(4-hydroxyphenyl)methyl]-5a,45-bis(1H-indol-3-ylmethyl)-42,51-bis(2-methylpropyl)-a,3a,6a,7,10,12a,13,15a,16,18a,19,20a,22,28,31,34,37,40,43,46,49,52,55,58,61,64,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-3,4,24a,25a,28a,29a-hexathia-1a,4a,7a,8,11,13a,14,16a,17,19a,20,21a,23,29,32,35,38,41,44,47,50,53,56,59,62,65,71,74,77,80,83,86,89,92,95,98-hexatriacontazahexacyclo[61.56.7.412,96.023,27.065,69.0107,111]triacontahectane-22a-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)/t107-,108-,109-,110-,111+,112+,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-,172-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N3)C(C)CC)CC(=O)N)CC5=CNC6=CC=CC=C65)CCCCN)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)CNC(=O)C8CCCN8C2=O)CC9=CC=C(C=C9)O)CC2=CC=C(C=C2)O)C(C)O)CO)CC(=O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CNC2=CC=CC=C21)CC(C)C)CC(=O)O)CCCNC(=N)N)CCCCN)CO)CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NC(CC1=CNC=N1)C(=O)O)C(C)O)CCCNC(=N)N)CC(C)C |

Synonyms |

Alternative Name: Blood depressing substance 1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is synthesized through peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain. The specific sequence of blood depressing substance 1 is: Ala-Ala-Pro-Cys-Phe-Cys-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys-Tyr-Lys-Trp-Pro-Asn-Ile-Cys-Cys-Tyr-Pro-His . The synthesis requires careful control of reaction conditions to ensure the correct formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .

Industrial Production Methods

Industrial production of blood depressing substance 1 involves large-scale peptide synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of the peptide chain. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modifications of specific amino acid residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation under controlled pH conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.

Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethylmaleimide.

Major Products Formed

The major products formed from these reactions include various analogs and fragments of blood depressing substance 1, which are used to study its structure-activity relationships and to develop potential therapeutic agents .

Scientific Research Applications

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study ion channel function and modulation.

Biology: Investigated for its role in modulating neuronal activity and apoptosis.

Medicine: Explored for its potential neuroprotective effects in conditions like Alzheimer’s disease.

Industry: Utilized in the development of ion channel modulators and neuroprotective agents

Mechanism of Action

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH exerts its effects by specifically inhibiting the Kv3.4 potassium channel. This inhibition prevents the enhancement of Kv3.4 activity induced by amyloid-β peptide, thereby reducing apoptotic processes in neuronal cells . The compound also modulates sodium channels, particularly Nav1.7, by enhancing their current and slowing inactivation . These actions contribute to its neuroprotective effects and its potential as a therapeutic agent .

Comparison with Similar Compounds

H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is unique in its dual action as a potassium channel blocker and sodium channel modulator. Similar compounds include:

Blood depressing substance II: Another peptide from with similar ion channel blocking properties.

Sea anemone toxins: A group of peptide toxins that modulate ion channels, including those from Anthopleura elegantissima and Stichodactyla helianthus.

Scorpion toxins: Peptide toxins from scorpions that target ion channels, such as charybdotoxin and margatoxin.

This compound stands out due to its high potency and specificity for Kv3.4 and Nav1.7 channels, making it a valuable tool for research and potential therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.